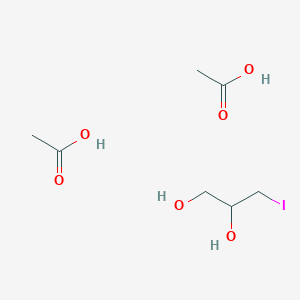
Acetic acid;3-iodopropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-iodopropane-1,2-diol is an organic compound that combines the properties of acetic acid and 3-iodopropane-1,2-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while 3-iodopropane-1,2-diol is a halogenated diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-iodopropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-iodopropane-1,2-diol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both a reagent and a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-iodopropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the iodide group to a hydroxyl group, forming glycerol derivatives.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;3-iodopropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;3-iodopropane-1,2-diol involves its reactivity with various nucleophiles and electrophiles. The iodide group is particularly reactive, allowing for a wide range of substitution and elimination reactions. The compound can also form hydrogen bonds and participate in acid-base reactions, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups, used in antifreeze and as a precursor to polymers.
Propylene glycol: Another diol, used in food, pharmaceuticals, and cosmetics.
Glycerol: A triol with three hydroxyl groups, widely used in food, pharmaceuticals, and cosmetics.
Uniqueness
Acetic acid;3-iodopropane-1,2-diol is unique due to the presence of the iodide group, which imparts distinct reactivity compared to other diols. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
62700-87-2 |
|---|---|
Molecular Formula |
C7H15IO6 |
Molecular Weight |
322.09 g/mol |
IUPAC Name |
acetic acid;3-iodopropane-1,2-diol |
InChI |
InChI=1S/C3H7IO2.2C2H4O2/c4-1-3(6)2-5;2*1-2(3)4/h3,5-6H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
QWWOWEQXRKEPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(C(CI)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















